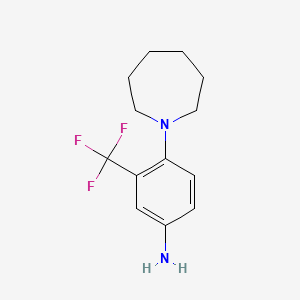

4-(1-Azepanyl)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Azepanyl)-3-(trifluoromethyl)aniline is a compound that is part of a broader class of trifluoromethyl-substituted anilines. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The trifluoromethyl group is particularly noteworthy for its ability to influence the physical and chemical properties of molecules, often enhancing their metabolic stability and bioavailability.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, such as this compound, can involve metalation reactions, which are a key step for structural elaboration. For instance, metalation with tert-butyllithium can occur at different positions on the aniline ring depending on the N-protective group employed, leading to various products after electrophilic trapping . This demonstrates the versatility of the synthetic approaches available for modifying the structure of trifluoromethyl-substituted anilines.

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted anilines is characterized by the presence of a trifluoromethyl group attached to the aniline ring. This group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The exact position of the trifluoromethyl group on the aniline ring can also impact the molecule's properties and reactivity.

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines can participate in various chemical reactions. For example, they can undergo reactions with dianions derived from oximes to form isoxazoles, or with monoanions derived from benzamidine to yield triazines . These reactions illustrate the reactivity of the trifluoromethyl group when activated anionically, which can be leveraged to synthesize a wide range of heterocyclic compounds with potential applications in drug discovery and development.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the trifluoromethyl group. This group is known for its electronegativity and ability to confer stability against metabolic degradation. The presence of the azepanyl ring could further modulate the compound's properties, such as solubility and lipophilicity, which are important factors in the pharmacokinetic profile of drug candidates. Detailed studies on the physical and chemical properties of such compounds are essential for understanding their behavior in biological systems and their potential as therapeutic agents.

properties

IUPAC Name |

4-(azepan-1-yl)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)11-9-10(17)5-6-12(11)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYDAFZDXDOPRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)